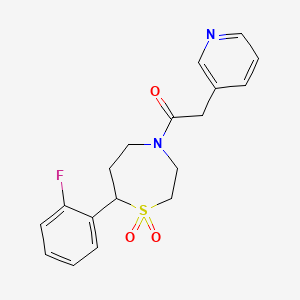
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazepanes, which are known for their diverse biological activities.
Scientific Research Applications
Versatile Synthesis Applications
- Synthesis of Pyrido Fused Systems : A study by Almansa et al. (2008) demonstrates the synthesis of pyrazolopyridines and other pyrido fused systems using a three-component coupling method. This method shows remarkable versatility and usefulness in preparing bicyclic systems, which can be related to the synthesis approaches of the specified compound (Almansa, Virgili, Carceller, & Grima-Poveda, 2008).
Electochemical and Optical Properties
- Electrochromic Properties of Conducting Polymers : Türkarslan et al. (2007) investigated the enhancement of electrochromic properties through copolymerization, focusing on the copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene. This research highlights the potential of fluoroarene derivatives in modifying the optical and electrochemical characteristics of polymers, suggesting avenues for the application of similar compounds (Türkarslan, Ak, Tanyeli, Akhmedov, & Toppare, 2007).
Antimicrobial Applications
- Antimycobacterial Activity of Hybrid Compounds : Ponnuchamy et al. (2014) synthesized and evaluated the antimycobacterial activity of hybrid heterocycles combining arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone. This study suggests the potential antimicrobial applications of compounds with fluoroarene components, which may extend to the research compound (Ponnuchamy, Kanchithalaivan, Kumar, Ali, & Choon, 2014).
properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-16-6-2-1-5-15(16)17-7-9-21(10-11-25(17,23)24)18(22)12-14-4-3-8-20-13-14/h1-6,8,13,17H,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWXZZOZHLHXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

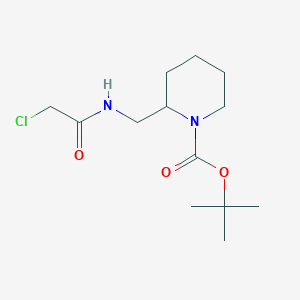
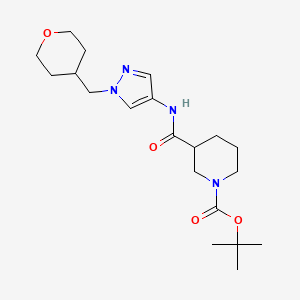
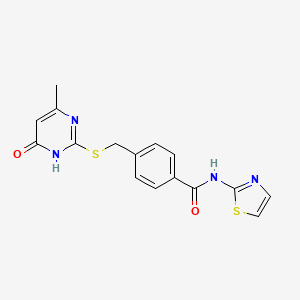
![(Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944991.png)
![4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B2944992.png)
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2944993.png)
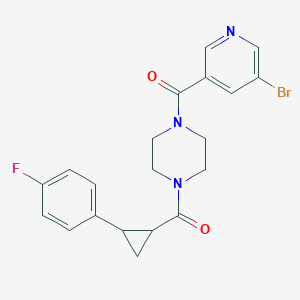
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2944999.png)
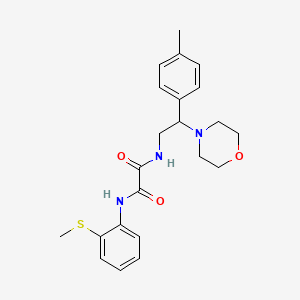
![2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2945001.png)

![N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2945004.png)
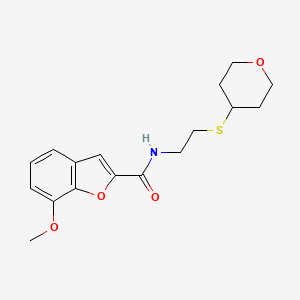
![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2945006.png)